1-[3-(ALLYLSULFANYL)-6-(2-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
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Overview
Description
“1-[3-(ALLYLSULFANYL)-6-(2-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” is a complex organic compound that belongs to the class of triazino-benzoxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-[3-(ALLYLSULFANYL)-6-(2-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazine Ring: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the Benzoxazepine Moiety: This step may involve the use of specific reagents and catalysts to form the benzoxazepine structure.
Functional Group Modifications: Introduction of the acetyl, allylsulfanyl, and methoxyphenyl groups through various organic reactions such as alkylation, acylation, and substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allylsulfanyl group.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetyl group to an alcohol.
Substitution: Various substitution reactions can occur, especially at the aromatic ring and the triazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylsulfanyl group may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology
In biological research, it may be studied for its potential pharmacological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
The compound could be investigated for its therapeutic potential in treating various diseases, depending on its biological activity.
Industry
In the industrial sector, it may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of “1-[3-(ALLYLSULFANYL)-6-(2-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Triazino-benzoxazepines: Compounds with similar core structures but different functional groups.
Benzoxazepines: Compounds lacking the triazine ring but having similar benzoxazepine structures.
Triazines: Compounds with the triazine ring but different additional structures.
Uniqueness
The uniqueness of “1-[3-(ALLYLSULFANYL)-6-(2-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” lies in its specific combination of functional groups and the resulting biological activity, which may differ significantly from other similar compounds.
Properties
Molecular Formula |
C22H20N4O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[6-(2-methoxyphenyl)-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C22H20N4O3S/c1-4-13-30-22-23-20-19(24-25-22)15-9-5-7-11-17(15)26(14(2)27)21(29-20)16-10-6-8-12-18(16)28-3/h4-12,21H,1,13H2,2-3H3 |
InChI Key |
CGPAWSQWLCQJTQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC=CC=C4OC |
Canonical SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC=CC=C4OC |
Origin of Product |
United States |
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